molecular formula C7H9NO3S B1265657 3-Amino-4-methylbenzenesulfonic acid CAS No. 618-03-1

3-Amino-4-methylbenzenesulfonic acid

Cat. No. B1265657
CAS RN: 618-03-1
M. Wt: 187.22 g/mol
InChI Key: DTNODBHGOLWROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Amino-4-methylbenzenesulfonic acid and its derivatives involves multiple steps, including sulphonation, photochlorination, Hoffmann amination, and reduction processes. These methods have been refined to achieve high purity and yield, demonstrating the compound's synthetic accessibility and the effectiveness of these approaches (Jiang Du-xiao, 2005).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR have been extensively used to characterize the molecular and electronic structure of 3-Amino-4-methylbenzenesulfonic acid derivatives. Studies have revealed detailed insights into their crystal structures, highlighting how substituents influence molecular geometry and interactions, which in turn affect the compound's physical and chemical properties (L. Rublova et al., 2017).

Chemical Reactions and Properties

3-Amino-4-methylbenzenesulfonic acid undergoes various chemical reactions, including esterification and coupling reactions, which are foundational for synthesizing a wide range of organic compounds. These reactions are influenced by factors such as the presence of electron-donating or withdrawing groups, which can significantly affect the reactivity and stability of the synthesized compounds (B. Chen et al., 2015).

Physical Properties Analysis

The physical properties of 3-Amino-4-methylbenzenesulfonic acid derivatives, such as solubility, melting point, and crystal structure, have been extensively studied. These properties are crucial for determining the compound's applicability in various fields, including materials science and pharmaceuticals (Graham Smith, 2005).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-methylbenzenesulfonic acid, including acidity, basicity, and reactivity towards different reagents, have been characterized. These studies provide valuable information for understanding the compound's behavior in chemical reactions and its potential uses in synthesis and industrial applications (N. Giricheva et al., 2013).

Scientific Research Applications

Multicomponent Chemical Synthesis

3-Amino-4-methylbenzenesulfonic acid plays a significant role in the synthesis of complex chemical compounds. For instance, it participates in multicomponent reactions involving alkyl isocyanides and dialkyl acetylenedicarboxylates. These reactions produce a range of functionalized sulfonamides, important in various chemical applications (Alizadeh, Rostamnia, & Esmaili, 2007).

Fluorescent Visualization in Chromatography

This compound has been explored as a fluorescent visualization reagent in ion pair chromatography. It is particularly useful for detecting and quantifying aliphatic amines, indicating its potential in analytical chemistry (Gallo & Walters, 1986).

Molecular Crystal Studies

The study of molecular salts involving 3-Amino-4-methylbenzenesulfonic acid contributes to our understanding of molecular interactions and crystal structures. For example, its use in forming molecular salts like creatinium 4-methylbenzenesulfonate provides insights into hydrogen bonding and molecular arrangements (Thayanithi, Kumar, & Gunasekaran, 2016).

Polymer Synthesis and Characterization

It is also instrumental in the synthesis and study of conducting polymers. Research shows its involvement in the electropolymerization processes, contributing to the development of materials with specific electrical properties (Şahin, Pekmez, & Yildiz, 2002).

Applications in Chemical Reactions Optimization

Optimization of chemical reactions, such as nitration processes in synthesis, is another application. Research focusing on improving the nitration process in the synthesis of related compounds demonstrates its relevance in industrial chemical processes (Li et al., 2015).

Safety And Hazards

3-Amino-4-methylbenzenesulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 3-Amino-4-methylbenzenesulfonic acid could involve its use in the synthesis of various compounds including azo and yellow food dyes, optical brighteners, concrete additives, and pharmaceuticals . Its photophysics can be exploited in photodetector, continuous lasers, and in biological applications .

properties

IUPAC Name

3-amino-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNODBHGOLWROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060676
Record name Benzenesulfonic acid, 3-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylbenzenesulfonic acid

CAS RN

618-03-1
Record name 3-Amino-4-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-p-toluenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methylbenzenesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 3-amino-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 3-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminotoluene-4-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-p-toluenesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH9NY245CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 2
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 5
3-Amino-4-methylbenzenesulfonic acid
Reactant of Route 6
3-Amino-4-methylbenzenesulfonic acid

Citations

For This Compound
8
Citations
PJ Conn, DF Swinehart - The Journal of Physical Chemistry, 1965 - ACS Publications
… of the electromotive forces of cells without liquid junctions which are designed to yield thermodynamic quantities relative to the ionization of 3-amino-4-methylbenzenesulfonic acid, …
Number of citations: 4 pubs.acs.org
JJ Han, N Li - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
… We selected 3-amino-4-methylbenzenesulfonic acid (HL) as a sulfonate ligand and triphenylphosphine (TPP) as a secondary ligand, generating a new coordination complex, [Ag(L)(…
Number of citations: 3 scripts.iucr.org
WL Zhang, YY Liu, JF Ma, H Jiang… - Crystal Growth and …, 2008 - ACS Publications
… ) 2 ](H 2 biim-4)·8H 2 O (4), [Cu(biim-4) 1.5 (H 2 O) 3 ](L5)·2H 2 O (5), [Cu(biim-6) 3 ](L1) 2 (6), and [Cu(biim-6) 3 ](L2) 2 ·H 2 O (7), where HL1 = 3-amino-4-methylbenzenesulfonic acid, …
Number of citations: 55 pubs.acs.org
N Kornblum - Org. React, 1944 - sciencemadness.org
The replacement of an aromatic primary amino group by hydrogen is usually effected by reduction of the diazonium salt derived from the amine. ArNH2->• ArN2+X--* ArH+ N2+ HX It is …
Number of citations: 104 www.sciencemadness.org
Z Cai, S Wu, G Sun, Y Niu, D Zheng, S Peng… - Energy & …, 2017 - ACS Publications
… In addition, unlike other substituents (eg, 3-amino-4-methylbenzenesulfonic acid, 4-amino-3-methylbenzenesulfonic acid), BSA is reported to be 90% biodegradable, (36) and it can be …
Number of citations: 8 pubs.acs.org
RW Brown - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
… 1934, 56, 1628) and with 2,4-diaminotoluene, replacing an amino group, to give 3- amino-4-methylbenzenesulfonic acid (Allan, ZJ; Podstata, J. Coll. Czech. …
Number of citations: 2 www.sciencedirect.com
DA Lomov - Russian Journal of Organic Chemistry, 2019 - Springer
Readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)…
Number of citations: 3 link.springer.com
M De Luca, A Zilli, HA Fonseka, S Mokkapati… - Nano …, 2015 - ACS Publications
We investigate the absorption properties of ensembles of wurtzite (WZ) InP nanowires (NWs) by high-resolution polarization-resolved photoluminescence excitation (PLE) spectroscopy …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.